3-Chloro-6-fluoro-2-iodopyridine
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Overview
Description
3-Chloro-6-fluoro-2-iodopyridine is a heterocyclic aromatic compound with the molecular formula C5H2ClFIN It is a derivative of pyridine, where the hydrogen atoms at positions 3, 6, and 2 are replaced by chlorine, fluorine, and iodine, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-6-fluoro-2-iodopyridine typically involves halogenation reactions. One common method is the halogen-metal exchange reaction, where a precursor pyridine compound undergoes selective halogenation. For instance, starting with 3,5-dichloro-2,4,6-trifluoropyridine, treatment with sodium methoxide followed by palladium-catalyzed reactions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using efficient catalysts and controlled reaction conditions to ensure high yield and purity. The use of advanced fluorination and iodination techniques is crucial for the scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-fluoro-2-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms can be replaced by other functional groups.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with aryl boronates to form C-C bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and palladium catalysts.
Coupling Reactions: Reagents such as aryl boronates and palladium catalysts are used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronates can yield various substituted pyridine derivatives .
Scientific Research Applications
3-Chloro-6-fluoro-2-iodopyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is explored for its potential as a radiolabeling agent in biological studies.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-6-fluoro-2-iodopyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms in the pyridine ring influences its reactivity and binding affinity to various biological targets. For instance, the compound can act as a ligand in coordination chemistry, forming complexes with metal ions that exhibit unique properties .
Comparison with Similar Compounds
- 3-Chloro-5-fluoro-4-iodopyridine
- 3-Chloro-2,4,5,6-tetrafluoropyridine
- 3,5-Dichloro-2,4,6-trifluoropyridine
Comparison: 3-Chloro-6-fluoro-2-iodopyridine is unique due to the specific positions of the halogen atoms on the pyridine ring, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
3-chloro-6-fluoro-2-iodopyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFIN/c6-3-1-2-4(7)9-5(3)8/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQFHSPLQVGZNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807166-48-8 |
Source
|
Record name | 3-chloro-6-fluoro-2-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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